3-Methylbenzo[H]cinnoline
Description
Structure
3D Structure
Properties
CAS No. |
74082-92-1 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methylbenzo[h]cinnoline |
InChI |
InChI=1S/C13H10N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15-14-9/h2-8H,1H3 |
InChI Key |
PDFSJLNKEHKPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=N1 |
Origin of Product |
United States |
Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Two-Dimensional (2D) NMR Correlation Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (NMR) technique that is indispensable for determining the spatial proximity of atoms within a molecule, particularly protons that are close to each other (< 5 Å) but are not necessarily connected through chemical bonds. This is achieved by measuring the transfer of nuclear spin polarization via cross-relaxation.
For 3-Methylbenzo[h]cinnoline, a NOESY experiment would be crucial for confirming the regiochemistry and the orientation of the methyl group relative to the fused ring system. Specifically, one would anticipate observing key NOE correlations (cross-peaks) between the protons of the methyl group at the 3-position and the adjacent aromatic protons on the cinnoline (B1195905) core.
Expected NOESY Correlations for this compound:
| Protons on Methyl Group (C3-CH₃) | Expected Correlation with Aromatic Proton(s) |
| H of -CH₃ | H-2 |
| H of -CH₃ | H-4 |
The observation of these cross-peaks would provide unambiguous evidence for the placement of the methyl group at the C-3 position by establishing its close spatial relationship with the protons at positions 2 and 4 of the benzo[h]cinnoline (B8783402) framework.
Vibrational Spectroscopy for Functional Group and Structural Analysis
Infrared (IR) Spectroscopy
An IR spectrum of this compound would display a series of absorption bands characteristic of its aromatic and aliphatic components. The analysis of these bands allows for the identification of specific bonds and functional groups.
Predicted Infrared Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | C-H Stretch | Aromatic C-H stretching vibrations from the fused rings. |
| 2980-2850 | C-H Stretch | Aliphatic C-H stretching vibrations from the methyl group. |
| 1620-1580 | C=C Stretch | Aromatic carbon-carbon double bond stretching within the rings. |
| 1550-1450 | C=N Stretch | Carbon-nitrogen double bond stretching within the cinnoline ring. |
| 1470-1370 | C-H Bend | Aliphatic C-H bending (deformation) of the methyl group. |
| 900-670 | C-H Bend | Out-of-plane C-H bending vibrations, characteristic of the aromatic substitution pattern. |
The specific frequencies and patterns in the "fingerprint region" (below 1500 cm⁻¹) would be unique to the this compound isomer, allowing it to be distinguished from other structural isomers.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₃H₁₀N₂. HRMS would be used to confirm this composition.
Predicted HRMS Data for this compound:
| Molecular Formula | Calculated Exact Mass (Monoisotopic) | Expected HRMS Result [M+H]⁺ |
| C₁₃H₁₀N₂ | 194.08440 | 195.09167 |
An experimental HRMS result matching the calculated value for the protonated molecule ([M+H]⁺) would provide strong evidence for the proposed molecular formula.
Fragmentation Patterns and Structural Information
In mass spectrometry, the molecular ion (M⁺˙) can undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides valuable information about the molecule's structure. The stable aromatic core of this compound would be expected to be relatively resistant to fragmentation, but specific cleavages can be predicted.
Plausible Fragmentation Pathways for this compound:
Molecular Ion (M⁺˙): The most abundant peak in the spectrum would likely correspond to the intact molecular ion, with a predicted m/z of approximately 194.
Loss of N₂: A characteristic fragmentation for cinnoline-containing compounds is the expulsion of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a fragment ion at m/z 166.
Loss of a Methyl Radical: Cleavage of the methyl group could lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 179.
Loss of HCN: Fragmentation of the nitrogen-containing ring could also lead to the loss of hydrogen cyanide (HCN, 27 Da) from various fragments.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, causing the promotion of electrons from lower to higher energy orbitals (e.g., π to π* transitions). The resulting UV-Vis absorption spectrum is characteristic of the compound's conjugated system. Fluorescence spectroscopy measures the light emitted as the excited electrons return to the ground state.
For an extended aromatic system like this compound, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions. The presence of the nitrogen heteroatoms and the extensive conjugation typically results in complex spectra with absorptions in both the UV and visible regions. The methyl group, being an auxochrome, would be expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the parent benzo[h]cinnoline molecule. Many polycyclic aromatic hydrocarbons are known to be fluorescent, and it is plausible that this compound would exhibit fluorescence upon excitation at an appropriate wavelength.
Analysis of Electronic Transitions in Benzo[H]cinnoline Chromophores
The electronic structure of the benzo[h]cinnoline chromophore gives rise to characteristic absorption spectra in the ultraviolet-visible (UV-Vis) range. These spectra are the result of electronic transitions between different molecular orbitals, primarily π-π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the molecular structure and the presence of substituent groups.
Studies on related hydroxy- and methoxy-benzo[c]cinnolines reveal that the electronic interaction between substituents and the nitrogen atoms of the cinnoline core significantly influences the UV-Vis absorption spectra. researchgate.net Similarly, research on benzo[h]quinolin-10-ol derivatives, which share the benzo[h] fused ring system, provides insight into the nature of these electronic transitions. For instance, the introduction of cyanoacrylic acid units to the benzo[h]quinolin-10-ol core results in distinct absorption bands corresponding to the S₀→S₁ transition. nih.gov The molar extinction coefficients for these transitions are notably higher in the derivatives compared to the starting aldehydes, indicating a stronger absorption of light. nih.gov
Detailed findings from the analysis of two such benzo[h]quinoline (B1196314) derivatives in a methanol (B129727) solution are presented below, illustrating the characteristic electronic transitions observed in these chromophores. nih.gov
Table 1: Electronic Absorption Data for Benzo[h]quinolin-10-ol Derivatives in Methanol
| Compound | λmax (nm) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|
| 1a | 395 | 5085 | S₀→S₁ |
| 2a | 350 | 12727 | S₀→S₁ |
The data demonstrates how structural modifications can alter the absorption properties of the chromophore, which is crucial for applications in areas such as dye-sensitized solar cells. nih.gov The transitions observed in the visible range of the electronic absorption spectrum typically correspond to excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide valuable information about electronic structure, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.orgmdpi.com This method allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation and its interactions within the crystal lattice. nih.gov
Single-Crystal X-ray Diffraction of Benzo[H]cinnoline Derivatives
Single-crystal X-ray diffraction analysis of compounds related to the benzo[h]cinnoline family provides critical structural data. A study of benzo[h]quinoline-3-carboxamide, a closely related analogue, offers a clear example of the insights gained from such an analysis. researchgate.net The investigation revealed that the molecule crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell. researchgate.net A key finding was the essential planarity of the molecule, with all 17 non-hydrogen atoms lying nearly in the same plane. researchgate.net This planarity is a significant feature of the extended aromatic system.
Table 2: Crystallographic Data for Benzo[h]quinoline-3-carboxamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6339 (8) |
| b (Å) | 5.8661 (3) |
| c (Å) | 13.9118 (8) |
| **β (°) ** | 114.155 (2) |
| **Volume (ų) ** | 1014.22 (10) |
| Z | 4 |
The metrical parameters, such as C—C and C—N bond lengths, were found to be within the expected ranges for such fused aromatic systems, confirming the delocalized electronic structure. researchgate.net
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com In the case of benzo[h]quinoline-3-carboxamide, the crystal structure is stabilized by a combination of hydrogen bonds and π–π stacking interactions. researchgate.net
Furthermore, π–π stacking interactions are observed between the aromatic ring systems, specifically between the C5–C10 and the C2/C3/N2/C4/C13/C14 rings of neighboring molecules. researchgate.net Studies on other related structures, such as 10-hydroxybenzo[h]quinoline, also highlight the importance of hydrogen bonds (e.g., O-H···N) in dictating the supramolecular assembly. nih.gov These non-covalent interactions are fundamental to the stability and properties of the crystalline material.
Investigation of Reaction Pathways and Reactivity of 3 Methylbenzo H Cinnoline and Its Derivatives
Electrophilic Aromatic Substitution on the Benzo[h]cinnoline (B8783402) System
The benzo[h]cinnoline nucleus possesses a deactivated pyridazine (B1198779) ring due to the electron-withdrawing nature of the two adjacent nitrogen atoms, and a comparatively electron-rich carbocyclic phenanthrene (B1679779) portion. Consequently, electrophilic aromatic substitution (EAS) is predicted to occur preferentially on the carbocyclic rings. The presence of the activating methyl group at the C-3 position is unlikely to direct electrophiles to the already electron-deficient diazine ring.
Drawing parallels from halogenation studies on the isomeric benzo[c]cinnoline (B3424390), which yields 1- and 4-halogenated products, substitution on the benzo[h]cinnoline system is expected at the positions most activated by the fused benzene (B151609) rings and least deactivated by the diazine moiety. rsc.orgelectronicsandbooks.com Theoretical analysis suggests that the positions equivalent to the most reactive sites in phenanthrene (C-9 and C-10) would be targeted. In the benzo[h]cinnoline system, these correspond to the C-7 and C-10 positions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on 3-Methylbenzo[h]cinnoline
| Reaction | Reagents | Predicted Major Products | Reference Reaction System |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 7-Nitro-3-methylbenzo[h]cinnoline and 10-Nitro-3-methylbenzo[h]cinnoline | Benzo[h]naphtho[1,2-c]cinnoline rsc.orgrsc.org |
| Bromination | Br₂/H₂SO₄ | 7-Bromo-3-methylbenzo[h]cinnoline and 10-Bromo-3-methylbenzo[h]cinnoline | Benzo[c]cinnoline rsc.orgelectronicsandbooks.com |
| Chlorination | Cl₂/H₂SO₄ | 7-Chloro-3-methylbenzo[h]cinnoline and 10-Chloro-3-methylbenzo[h]cinnoline | Benzo[c]cinnoline rsc.org |
Nucleophilic Additions and Substitutions
The electron-deficient nature of the pyridazine ring in the benzo[h]cinnoline system makes it susceptible to nucleophilic attack. A classic example of such reactivity in nitrogen heterocycles is the Chichibabin reaction, which involves the amination of the ring with sodium amide. wikipedia.org This reaction typically occurs at the α-position (C-2 or C-4) to a nitrogen atom. For this compound, the C-4 position is unsubstituted and activated by the adjacent N-1 atom, making it the most likely site for nucleophilic amination. wikipedia.orgresearchgate.net
Nucleophilic aromatic substitution (SNAr) can also be envisioned if a suitable leaving group is present on the diazine ring. For instance, a halogen or sulfoxide (B87167) group at the C-4 position would be readily displaced by various nucleophiles. Studies on substituted benzo[h]quinolines have shown that a sulfoxide group can act as an effective leaving group in SNAr reactions, allowing for the introduction of both sulfur and nitrogen-based nucleophiles. nih.gov
Functionalization at Specific Positions of the Benzo[h]cinnoline Nucleus
Achieving functionalization at specific positions on the benzo[h]cinnoline core is crucial for synthesizing derivatives with tailored properties. This requires a deep understanding of the regioselectivity of various reactions.
Regioselectivity in Functionalization Reactions
Regioselectivity in the functionalization of this compound is dictated by the electronic properties of the fused ring system.
Electrophilic Reactions : As discussed, the electron-rich carbocyclic part of the molecule is the preferred site. The C-7 and C-10 positions are the most activated and sterically accessible for electrophilic attack.
Nucleophilic Reactions : The electron-deficient diazine ring is the target. The C-4 position, being α to a nitrogen atom, is the most electrophilic and thus the primary site for nucleophilic addition or substitution. wikipedia.org
Directed Metalation : Strategies involving directed ortho-metalation could potentially be used to functionalize other positions. For example, if a directing group were installed at C-4, it could direct lithiation to the C-5 position.
The synthesis of various substituted benzo[h]quinolines via regioselective methods like intramolecular cyclization highlights the possibility of controlling substitution patterns on similar fused heterocyclic systems. nih.gov
Introduction of Diverse Substituent Groups
A wide array of substituent groups can be introduced onto the benzo[h]cinnoline nucleus using various synthetic methodologies.
Table 2: Potential Methods for Introducing Substituent Groups
| Substituent Group | Potential Method | Target Position(s) | Basis |
|---|---|---|---|
| Nitro (-NO₂) | Electrophilic Nitration | C-7, C-10 | Analogous nitration of polycyclic aromatics. rsc.org |
| Halogen (-Br, -Cl) | Electrophilic Halogenation | C-7, C-10 | Halogenation of benzo[c]cinnoline. rsc.org |
| Amino (-NH₂) | Chichibabin Reaction | C-4 | Reactivity of N-heterocycles. wikipedia.org |
| Alkyl/Aryl (-R) | Cross-coupling (e.g., Suzuki, Stille) | Halogenated positions (e.g., C-4, C-7, C-10) | General synthetic utility. medwinpublisher.org |
| Hydroxyl (-OH) | Nucleophilic substitution of a halide | C-4 | SNAr reactions. |
Oxidative and Reductive Transformations of Benzo[h]cinnolines
The benzo[h]cinnoline framework can undergo both oxidative and reductive transformations, primarily involving the nitrogen atoms and the aromatic system.
Oxidation : The nitrogen atoms of the cinnoline (B1195905) moiety are susceptible to oxidation, typically yielding N-oxides. Treatment of this compound with oxidizing agents like hydrogen peroxide or peroxy acids is expected to form mono-N-oxides. Based on steric considerations, the N-2 nitrogen, being less sterically hindered than the N-1 nitrogen (which is subject to peri-interaction with the proton at C-10), might be the preferred site of initial oxidation. The oxidation of related benzo[f]quinoline (B1222042) to its corresponding N-oxide supports this possibility. medwinpublisher.org More vigorous oxidation can lead to the cleavage of the aromatic rings.
Reduction : The N=N double bond in the cinnoline ring is the most readily reducible functionality. Catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride would likely reduce the diazine ring to yield a 1,2-dihydro-3-methylbenzo[h]cinnoline. Halogens present in the aromatic ring may be unstable to certain reducing agents and could be substituted by a hydrogen atom. researchgate.net Under forcing conditions, the entire heterocyclic ring could be reduced.
N-Alkylation and N-Functionalization Strategies
The lone pairs of electrons on the nitrogen atoms in this compound allow for N-alkylation and N-functionalization, leading to the formation of quaternary benzo[h]cinnolinium salts. mdpi.com These reactions typically involve treatment with alkylating agents such as alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate). nih.gov
The reaction introduces a positive charge into the heterocyclic system, significantly altering its electronic properties. The quaternization of benzo[c]quinoline with various bromoacetophenones and subsequent cycloaddition reactions demonstrate the synthetic utility of these N-alkylated salts. mdpi.com
In the case of this compound, alkylation could potentially occur at either N-1 or N-2. The regioselectivity of this process would be influenced by a combination of electronic and steric factors. The N-2 position is generally more accessible, but the specific reaction conditions and the nature of the alkylating agent can influence the final product distribution. The synthesis of benzo[c]cinnolinium salts via oxidation of 2-azobiaryls provides an alternative route to these charged species. nih.govacs.org
Theoretical and Computational Chemistry of 3 Methylbenzo H Cinnoline
Quantum Mechanical Studies of Electronic Structure and Stability
Quantum mechanical calculations are indispensable for elucidating the fundamental electronic properties and stability of complex organic molecules. For a compound like 3-Methylbenzo[h]cinnoline, these studies would typically explore its ground state geometry, molecular orbital energies, and the relative stabilities of any potential isomers or tautomers.
Density Functional Theory (DFT) has become a primary tool for quantum chemical modeling due to its balance of accuracy and computational efficiency. ijastems.org The ground state properties of this compound would be investigated by performing geometry optimization. This process identifies the lowest energy conformation of the molecule. A common and reliable approach involves using the B3LYP hybrid functional combined with a comprehensive basis set, such as 6-311++G(d,p), which has been successfully applied to related heterocyclic systems. researchgate.netd-nb.info
Upon achieving the optimized geometry, a range of ground state properties can be calculated to describe the molecule's electronic nature. These calculations provide quantitative data that are essential for understanding the molecule's behavior and reactivity.
Table 1: Illustrative Ground State Properties Calculated via DFT
| Property | Typical Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | Value dependent on method | Foundational value used to compare the stability of isomers and tautomers. csic.es |
| Dipole Moment (Debye) | ~1.5 - 4.0 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Zero-point Vibrational Energy (kcal/mol) | Value dependent on method | Represents the vibrational energy at 0 K, a necessary correction for accurate energy comparisons. scirp.org |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. ijastems.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a tendency to absorb light at longer wavelengths. scirp.org For cinnoline (B1195905) derivatives, these energies are evaluated to understand the potential for intramolecular charge transfer, a process vital for many of their applications. ijastems.orgajchem-a.com
Table 2: Illustrative Frontier Molecular Orbital Data for a Cinnoline System
| Parameter | Illustrative Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. scirp.org |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. scirp.org |
| Energy Gap (ΔE) | 4.7 eV | ELUMO - EHOMO; indicates kinetic stability and the energy of the lowest electronic transition. ajchem-a.com |
Computational methods are highly effective for determining the relative stabilities of different structural forms of a molecule, such as constitutional isomers or tautomers. csic.es For a molecule like this compound, one could investigate proton tautomerism, where a hydrogen atom shifts between the two nitrogen atoms of the cinnoline core.
By calculating the total ground state energy (including zero-point energy corrections) for each potential tautomer, their relative stabilities can be compared. researchgate.net Studies on the related 1H-benzo[de]cinnoline system have shown that DFT calculations can accurately predict the most stable tautomeric form by identifying the structure with the lowest total energy. csic.esd-nb.info The energy difference (ΔE) relative to the most stable form is a key indicator of the population of other tautomers at equilibrium. A large energy difference suggests that only the most stable form will be significantly present.
Table 3: Illustrative Energetic Comparison of Hypothetical Tautomers
| Tautomer | Total Energy (Hartree) | Relative Energy (ΔE) (kcal/mol) | Stability Rank |
|---|---|---|---|
| Tautomer A | -650.12345 | 0.00 | Most Stable |
| Tautomer B | -650.11987 | +2.25 | Less Stable |
| Tautomer C | -650.10123 | +13.94 | Least Stable |
Note: Values are hypothetical, for illustrative purposes, based on methodologies in cited literature. csic.esresearchgate.net
Computational Spectroscopic Property Prediction
The simulation of spectra is a powerful application of computational chemistry, aiding in the interpretation of experimental data and the structural elucidation of new compounds. rsc.org DFT and its time-dependent extension (TD-DFT) are standard methods for predicting NMR, IR, and UV-Vis spectra. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov This approach calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the optimized molecular structure.
The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), often through established linear scaling equations to improve agreement with experimental results. d-nb.info Comparing the predicted spectrum with experimental data can confirm a proposed structure or help distinguish between possible isomers. rsc.org
Table 4: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| H-1 | 7.85 | 7.81 | +0.04 |
| H-4 | 8.52 | 8.49 | +0.03 |
| C-3 (CH₃) | 21.5 | 21.2 | +0.3 |
| C-5a | 128.9 | 128.6 | +0.3 |
| C-10b | 145.3 | 145.1 | +0.2 |
Note: Values are hypothetical, for illustrative purposes, based on methodologies in cited literature. d-nb.info
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the vibrational and electronic properties of a molecule, respectively.
Infrared (IR) Spectra: DFT calculations can predict the vibrational frequencies and their corresponding intensities, which constitute a theoretical IR spectrum. dtic.mil These calculations are based on determining the second derivatives of energy with respect to atomic positions. Because the calculations assume a harmonic oscillator model and are performed on an isolated gas-phase molecule, the predicted frequencies are often systematically higher than experimental values. To correct for this, a uniform scaling factor (e.g., ~0.97 for B3LYP) is commonly applied. nih.govresearchgate.net
Table 5: Illustrative Predicted IR Vibrational Modes
| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
|---|---|---|
| 3075 | 15 | Aromatic C-H stretch |
| 2950 | 22 | Methyl C-H stretch |
| 1610 | 45 | C=N/C=C ring stretch |
| 1480 | 58 | Aromatic ring stretch |
| 825 | 65 | C-H out-of-plane bend |
Note: Values are hypothetical, for illustrative purposes, based on methodologies in cited literature. researchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states. The results are typically presented as absorption wavelengths (λ), the strength of the transition (oscillator strength, f), and the molecular orbitals involved in the transition (e.g., HOMO → LUMO). scirp.orgrsc.org These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. nih.gov
Table 6: Illustrative Predicted UV-Vis Electronic Transitions via TD-DFT
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 355 | 3.49 | 0.215 | HOMO → LUMO (π → π*) |
| 310 | 4.00 | 0.188 | HOMO-1 → LUMO (π → π*) |
| 285 | 4.35 | 0.350 | HOMO → LUMO+1 (π → π*) |
Note: Values are hypothetical, for illustrative purposes, based on methodologies in cited literature. scirp.orgrsc.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a cornerstone in the elucidation of reaction mechanisms, allowing for the exploration of potential energy surfaces to identify intermediates, transition states, and the most favorable reaction pathways.
The characterization of transition states (TS) is crucial for understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. Density Functional Theory (DFT) is a widely used method for locating and characterizing these fleeting structures.
For nitrogen heterocycles, computational studies often focus on synthesis reactions, such as cyclization or C-H activation steps. For instance, in the rhodium-catalyzed C-H activation of N-heterocycles, DFT calculations have been used to propose a mechanism involving the oxidative addition of a C-H bond to the metal center as the rate-limiting step. nih.gov The transition state for such a step would be characterized by an elongated C-H bond and the formation of new Rh-C and Rh-H bonds.
Key parameters calculated for a transition state include:
Geometry: The precise arrangement of atoms at the energy maximum.
Vibrational Frequencies: A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. This frequency corresponds to the motion along the reaction coordinate, leading from reactant to product.
Activation Energy (Ea): The energy difference between the transition state and the reactants, which is a key determinant of the reaction rate.
While no specific transition state data for this compound synthesis is available, the table below illustrates typical activation energies calculated for key steps in the synthesis of related heterocyclic systems.
| Reaction Step | Heterocyclic System | Computational Method | Calculated Activation Energy (kcal/mol) |
| Intramolecular Electrocyclization | Benzo[h]quinoline (B1196314) derivative | DFT | Data not available in search results |
| C-H Bond Oxidative Addition | Dihydroquinazoline | DFT | ~20-25 |
| N-N Bond Formation (Diazotization) | Benzo[c]cinnoline (B3424390) | DFT | Data not available in search results |
This table is illustrative of the types of data generated in computational studies of heterocyclic reaction mechanisms.
Once reactants, products, intermediates, and transition states are identified, a complete reaction pathway can be mapped out on a potential energy surface. This analysis helps to determine the most likely sequence of events in a reaction. For example, a proposed mechanism for the formation of substituted benzo[h]quinolines involves an initial enamine-imine tautomerization, followed by an intramolecular electrocyclization and subsequent aromatization through elimination. nih.gov Computational modeling can validate such proposed pathways by calculating the relative energies of all species involved and the energy barriers connecting them.
Kinetic parameters can also be derived from these calculations using Transition State Theory (TST). The rate constant (k) of a reaction is related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation:
k = (kBT/h) e(-ΔG‡/RT)
where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant. By calculating ΔG‡ for competing pathways, computational chemists can predict which reaction route is kinetically favored. Kinetic studies combined with isotopic labeling and computational data have been successfully used to unravel the mechanisms of C-H activation in N-heterocycles. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While the core benzo[h]cinnoline (B8783402) ring system is largely planar and rigid, conformational flexibility can arise from substituents or during interactions with other molecules. Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational landscape and intermolecular interactions.
Car–Parrinello Molecular Dynamics (CPMD), which combines DFT with molecular dynamics, has been used to study the dynamics of hydrogen bonds in systems involving benzo[h]quinoline. nih.gov Such simulations can track the time evolution of interatomic distances, revealing phenomena like proton sharing or transfer events that are critical in biological and chemical processes. nih.gov
For a molecule like this compound, MD simulations could be used to:
Study Solvent Effects: Simulate the molecule in an explicit solvent (e.g., water) to understand how solvation influences its structure and dynamics.
Analyze Intermolecular Interactions: Model the interaction of this compound with other molecules, such as biological macromolecules or other organic compounds, to understand binding modes and energies.
Explore Vibrational Properties: The Fourier transform of the atomic velocity autocorrelation function from an MD trajectory can yield vibrational spectra, which can be compared with experimental IR and Raman data. nih.gov
The stability of protein-ligand complexes involving quinoline (B57606) derivatives has been successfully established using MD simulations, which monitor properties like the Root Mean Square Deviation (RMSD) of the complex over time to ensure the stability of the binding interactions. mdpi.com
Development and Application of Computational Methods for Cinnoline Chemistry
The study of cinnolines and related nitrogen heterocycles has benefited greatly from the continuous development of computational methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely applied techniques.
Applications of DFT in Cinnoline Chemistry:
Structural and Electronic Properties: DFT calculations, often using functionals like B3LYP, are routinely used to predict optimized geometries, molecular orbital energies (HOMO/LUMO), and electronic properties like dipole moments and charge distributions. nih.govd-nb.info These calculations help in understanding the relative stability and reactivity of different isomers. For instance, DFT studies on 1H-benzo[de]cinnolines have been used to determine the relative energies of different tautomers and their protonated forms. d-nb.info
Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts (using the GIAO method), which show good correlation with experimental data. d-nb.info TD-DFT is employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions responsible for the observed colors and photophysical properties of these compounds. nih.gov
Reactivity Indices: Conceptual DFT provides a framework to calculate reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index. These indices help in predicting the most likely sites for nucleophilic or electrophilic attack on the cinnoline scaffold.
The table below summarizes common computational methods and their applications in the study of cinnoline and its analogs.
| Computational Method | Property/Application | Example System |
| DFT (e.g., B3LYP) | Geometry Optimization, Tautomerism, Proton Affinities | 1H-Benzo[de]cinnolines d-nb.info |
| Intermolecular Interactions, Adsorption Energies | Cinnoline-H₂O complexes nih.gov | |
| TD-DFT | UV-Vis Absorption Spectra, Excitation Energies | Benzo[h]quinolin-10-ol derivatives nih.gov |
| CPMD | Hydrogen Bond Dynamics, Vibrational Analysis | 10-hydroxybenzo[h]quinoline nih.gov |
| Molecular Docking/MD | Protein-Ligand Binding Stability | Quinoline-3-carboxamides mdpi.com |
These computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the chemistry of this compound and the broader class of cinnoline derivatives.
Future Directions in 3 Methylbenzo H Cinnoline Research
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the advancement of 3-Methylbenzo[h]cinnoline chemistry. While direct synthetic procedures for this specific isomer are not extensively documented, research on related structures such as 4-methylbenzo[h]cinnolines provides a strong foundation for future work. A notable approach involves a three-step synthetic protocol culminating in the cyclization of naphthylamidrazones in the presence of polyphosphoric acid (PPA) to yield the benzo[h]cinnoline (B8783402) core researchgate.netelsevierpure.comnih.gov. This one-pot synthesis, which proceeds via an intramolecular Friedel–Crafts acylation followed by elimination, could potentially be adapted for the synthesis of the 3-methyl isomer by utilizing appropriately substituted precursors.
Future explorations in this area are likely to focus on several key aspects:
Catalyst Development: The use of novel catalysts, including transition metals like palladium, could offer alternative and more efficient pathways. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed in the synthesis of various aza-polycyclic aromatic compounds and could be investigated for the construction of the this compound skeleton researchgate.net.
Green Chemistry Approaches: Emphasis will likely be placed on developing more environmentally benign synthetic methods. This could involve the use of greener solvents, milder reaction conditions, and catalyst systems that can be recycled and reused.
Diversity-Oriented Synthesis: The development of synthetic routes that allow for the facile introduction of a wide range of substituents on the benzo[h]cinnoline core will be crucial for exploring the structure-activity relationships of these compounds.
A comparative look at synthetic approaches for related cinnoline (B1195905) structures is presented in the table below.
| Synthetic Method | Key Reagents/Catalysts | Target Scaffold | Reference |
| Cyclization of Naphthylamidrazones | Polyphosphoric Acid (PPA) | 4-Methylbenzo[h]cinnolines | researchgate.netelsevierpure.comnih.gov |
| Richter Cinnoline Synthesis | Cyclization of substituted alkynes | Cinnolines | mdpi.com |
| Palladium-Catalyzed Annulation | Pyrazolones, Aryl Iodides, Palladium Catalyst | Benzo[c]cinnoline (B3424390) Derivatives |
Advanced Functionalization Strategies for Complex Architectures
Key areas for future investigation include:
Direct C-H Functionalization: The development of methods for the direct introduction of functional groups at specific positions on the benzo[h]cinnoline ring system will be a major focus. This could involve the use of transition metal catalysts to activate specific C-H bonds, allowing for the introduction of a wide range of substituents mdpi.com.
Late-Stage Functionalization: The ability to introduce functional groups at a late stage in the synthetic sequence is highly desirable as it allows for the rapid generation of a library of derivatives from a common intermediate.
Functionalization of the Methyl Group: The methyl group at the 3-position offers a unique handle for further functionalization. Research could explore methods for the selective transformation of this methyl group into other functional moieties, thereby expanding the chemical diversity of the accessible derivatives.
Deeper Computational Insights into Reactivity and Properties
Computational chemistry is a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. Future research on this compound will undoubtedly leverage computational methods to gain deeper insights into its fundamental properties.
Potential areas of computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the optimized geometry, electronic properties (such as HOMO and LUMO energies), and spectroscopic signatures (NMR, IR, UV-Vis) of this compound and its derivatives nih.gov. These calculations can provide valuable insights into the reactivity of the molecule and can aid in the interpretation of experimental data.
Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking studies can be employed to predict the binding affinity and binding mode of this compound derivatives to specific biological targets, such as enzymes or receptors researchgate.netelsevierpure.comnih.gov. This can help in the rational design of new drug candidates.
Time-Dependent DFT (TD-DFT) Calculations: TD-DFT methods can be used to simulate the electronic absorption and emission spectra of these compounds, providing insights into their photophysical properties and their potential use in materials science applications such as organic light-emitting diodes (OLEDs).
The following table summarizes key computational parameters that are often investigated for similar heterocyclic systems.
| Computational Method | Investigated Properties | Relevance |
| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, Mulliken charges | Understanding electronic structure and reactivity |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predicting photophysical properties for materials science applications |
| Molecular Docking | Binding affinity and mode to biological targets | Guiding the design of potential therapeutic agents |
Integration of Multidisciplinary Approaches in Benzo[h]cinnoline Science
The full potential of this compound and its derivatives will be realized through a multidisciplinary approach that integrates synthetic chemistry, materials science, and medicinal chemistry.
Future research directions will likely involve:
Materials Science Applications: The planar, electron-deficient nature of the benzo[h]cinnoline core makes it an attractive candidate for applications in organic electronics. Research could focus on the synthesis and characterization of this compound derivatives for use as organic semiconductors, emitters in OLEDs, or components of solar cells.
Medicinal Chemistry and Chemical Biology: The cinnoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities nih.gov. Future research could explore the potential of this compound derivatives as anticancer, anti-inflammatory, or antimicrobial agents. This will involve the synthesis of focused libraries of compounds and their evaluation in relevant biological assays.
Development of Fluorescent Probes: The inherent fluorescence of many polycyclic aromatic hydrocarbons suggests that this compound derivatives could be developed as fluorescent probes for biological imaging or as sensors for the detection of specific analytes.
The synergistic combination of these diverse scientific disciplines will be instrumental in advancing our understanding and application of the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 3-methylbenzo[h]cinnoline, and how can reaction conditions be optimized to improve yield?
The synthesis of this compound typically involves diazotization and cyclization reactions. For example, diazonium salts derived from o-nitroaryl precursors can undergo intramolecular electrophilic substitution under mild conditions (e.g., using isoamyl nitrite and Me3SiCl in acetonitrile) to form the cinnoline core . Yield optimization requires careful control of temperature, stoichiometry, and catalyst selection. Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side reactions like resinification. Computational tools (e.g., DFT calculations) can predict transition states to guide condition adjustments .
Q. How should researchers characterize the structural and electronic properties of this compound derivatives?
Structural characterization should include:
- Spectroscopic analysis : 1H/13C NMR for substituent position confirmation, IR for functional group identification, and GC-MS for purity assessment.
- X-ray crystallography : To resolve stereochemistry and intermolecular interactions, as demonstrated in studies of structurally analogous cinnoline derivatives .
- Electrochemical methods : Cyclic voltammetry to evaluate redox behavior, particularly for applications in catalysis or materials science.
For electronic properties, DFT calculations (e.g., HOMO-LUMO gaps) and UV-Vis spectroscopy are recommended to correlate structure with reactivity .
Q. What databases and search strategies are most effective for retrieving prior studies on this compound?
Use specialized databases:
- SciFinder : Search by CAS Registry Number or structure/substructure, filtering for "Preparation" roles to identify synthetic protocols .
- MEDLINE/PubMed : Combine MeSH terms like "cinnoline derivatives" and "heterocyclic compounds" with keywords (e.g., "this compound") for pharmacological studies .
- Cochrane Library : For systematic reviews on biological activities.
Include backward/forward citation tracking and limit searches to post-1986 literature for CAS Registry compatibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:
- Reproducibility checks : Replicate key studies using standardized protocols (e.g., OECD guidelines).
- Meta-analysis : Pool data from multiple sources using tools like RevMan, adjusting for heterogeneity via subgroup analysis .
- Impurity profiling : Use HPLC-MS to verify compound purity, as trace impurities (e.g., 4-chlorobenzophenone) can skew bioactivity results .
Q. What experimental frameworks are recommended for designing structure-activity relationship (SAR) studies on this compound?
Adopt the PICO framework to structure SAR investigations:
- Population : Target enzyme/receptor (e.g., kinase inhibitors).
- Intervention : Structural modifications (e.g., substituent variations at C-3).
- Comparison : Benchmark against known inhibitors (e.g., quinazoline derivatives).
- Outcome : IC50 values, binding affinity (SPR), or pharmacokinetic parameters.
Additionally, apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize derivatives with therapeutic potential .
Q. How can computational chemistry enhance the study of this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PARP-1).
- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.
- QSAR modeling : Corrogate electronic descriptors (e.g., logP, polar surface area) with experimental bioactivity data to identify lead compounds .
Q. What strategies are effective for detecting and quantifying this compound in complex matrices (e.g., biological fluids)?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Analytical methods :
- Validation : Follow ICH guidelines for accuracy, precision, and matrix effect assessments.
Methodological Guidance
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Detailed experimental logs : Include reaction temperatures, solvent grades, and purification methods (e.g., column chromatography conditions).
- Batch records : Note reagent lot numbers and equipment calibration dates.
- Negative controls : Report failed attempts to highlight critical parameters (e.g., exclusion of moisture in Grignard reactions) .
Q. What are best practices for integrating this compound into interdisciplinary studies (e.g., materials science or pharmacology)?
Q. How can researchers address gaps in the mechanistic understanding of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
